![molecular formula C9H8N2O2 B1354972 7-カルボキシメチルイミダゾ[1,2-a]ピリジン CAS No. 86718-01-6](/img/structure/B1354972.png)

7-カルボキシメチルイミダゾ[1,2-a]ピリジン

概要

説明

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 86718-01-6 . It is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Molecular Structure Analysis

The molecular weight of “Methyl imidazo[1,2-a]pyridine-7-carboxylate” is 176.17 . The InChI Code is1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

“Methyl imidazo[1,2-a]pyridine-7-carboxylate” is a solid with a melting point of 140 - 141°C .科学的研究の応用

抗結核剤

イミダゾ[1,2-a]ピリジン類似体は抗結核剤として開発されてきました . これらの化合物は、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示します . 世界保健機関は、新しい結核治療薬の開発に着手しており、この化合物は医薬品化学における幅広い用途で注目されています .

抗癌剤

イミダゾ[1,2-a]ピリジン誘導体は、抗癌剤など、医薬品分野で潜在的な可能性を示しています . それらのユニークな化学構造と多様な生物活性により、継続的な研究の焦点となっています .

光電子デバイス

このクラスの芳香族複素環は、光電子デバイスなどのさまざまな技術応用において有望な革新を報告されています . それらの構造的特徴は、材料科学において有用なものとなっています .

センサー

イミダゾ[1,2-a]ピリジン誘導体は、センサーの開発に使用されてきました . それらの発光特性と汎用性の高い足場により、この用途に適しています .

共焦点顕微鏡およびイメージングのためのエミッター

これらの化合物は、共焦点顕微鏡およびイメージングのためのエミッターとして使用されてきました . それらの発光特性により、これらの用途に最適です .

有機合成

イミダゾ[1,2-a]ピリジンは、有機合成における貴重な複素環状足場です . この貴重な足場の直接官能基化は、イミダゾ[1,2-a]ピリジン誘導体の構築のための最も効率的な戦略の1つと考えられています .

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, it is expected that the research and development of imidazo[1,2-a]pyridine derivatives, including “Methyl imidazo[1,2-a]pyridine-7-carboxylate”, will continue to be a focus in the field of medicinal chemistry.

生化学分析

Biochemical Properties

Methyl imidazo[1,2-a]pyridine-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of methyl imidazo[1,2-a]pyridine-7-carboxylate on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis, characterized by nuclear condensation and fragmentation . It also affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation and survival . In non-tumor cells, the compound’s effects may differ, highlighting the importance of context in its cellular impact .

Molecular Mechanism

At the molecular level, methyl imidazo[1,2-a]pyridine-7-carboxylate exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are often mediated by specific binding sites on the biomolecules, which determine the compound’s specificity and potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl imidazo[1,2-a]pyridine-7-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses, which may alter its initial effects .

Dosage Effects in Animal Models

The effects of methyl imidazo[1,2-a]pyridine-7-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects, where a certain dosage is required to elicit a response, are also common in studies involving this compound .

Metabolic Pathways

Methyl imidazo[1,2-a]pyridine-7-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect the overall metabolic flux and levels of specific metabolites . For example, the compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, leading to changes in their concentrations and downstream effects on cellular function .

Transport and Distribution

The transport and distribution of methyl imidazo[1,2-a]pyridine-7-carboxylate within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

Methyl imidazo[1,2-a]pyridine-7-carboxylate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm, where it can interact with enzymes and other proteins involved in metabolic pathways .

特性

IUPAC Name |

methyl imidazo[1,2-a]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHRVKMXYXBEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568150 | |

| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86718-01-6 | |

| Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

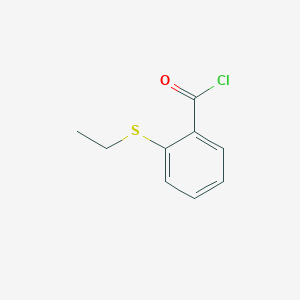

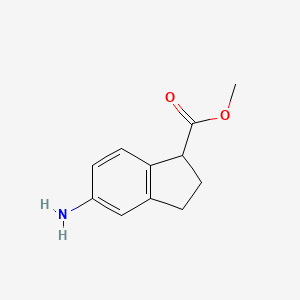

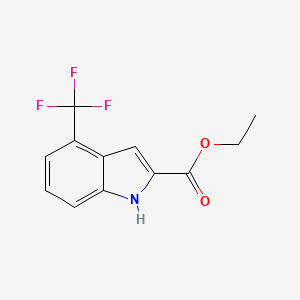

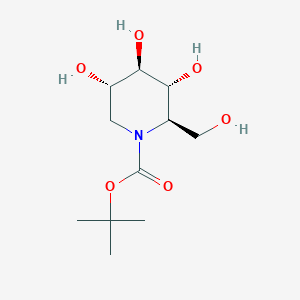

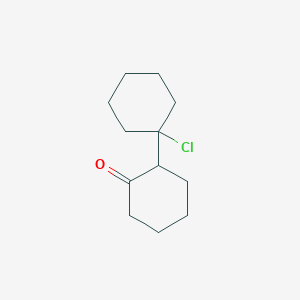

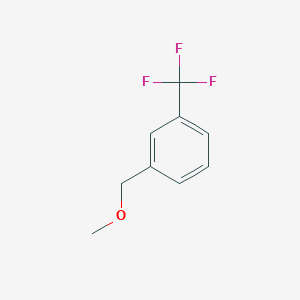

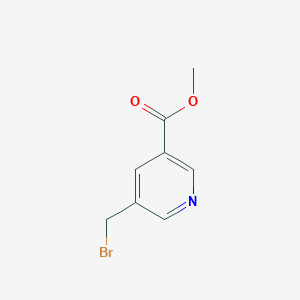

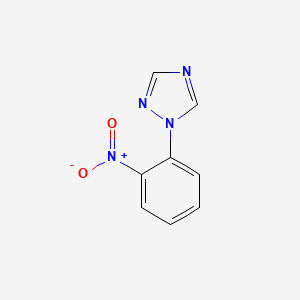

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。